6-Bromo-1H-benzoimidazole-2-carbaldehyde
Overview
Description
6-Bromo-1H-benzoimidazole-2-carbaldehyde is a brominated derivative of benzoimidazole, featuring a bromine atom at the 6th position and a formyl group at the 2nd position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-benzoimidazole-2-carbaldehyde typically involves the bromination of 1H-benzoimidazole followed by formylation. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent, often under controlled temperature and pressure to ensure the selective introduction of the bromine atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The choice of reagents and reaction conditions is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-benzoimidazole-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the formyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
6-Bromo-1H-benzoimidazole-2-carbaldehyde has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-1H-benzoimidazole-2-carbaldehyde exerts its effects depends on its molecular targets and pathways involved. For instance, in pharmaceutical applications, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary based on the context of its use and the specific biological system it targets.
Comparison with Similar Compounds
6-Bromo-1H-benzoimidazole-2-carbaldehyde is unique due to its specific structural features, such as the presence of both a bromine atom and a formyl group on the imidazole ring. Similar compounds include:
1H-benzoimidazole-2-carboxaldehyde: Lacks the bromine atom.
6-Bromo-1H-benzimidazole: Lacks the formyl group.
2-Formylbenzoimidazole: Lacks the bromine atom.
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Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILYMJBPLFCXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672182 | |
Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-26-2 | |
Record name | 6-Bromo-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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